4-[(morpholin-4-yl)(phenyl)methyl]morpholine
CAS No.: 6425-08-7
Cat. No.: VC11918935
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6425-08-7 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | 4-[morpholin-4-yl(phenyl)methyl]morpholine |
| Standard InChI | InChI=1S/C15H22N2O2/c1-2-4-14(5-3-1)15(16-6-10-18-11-7-16)17-8-12-19-13-9-17/h1-5,15H,6-13H2 |
| Standard InChI Key | OXZAQXLHJGERIN-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(C2=CC=CC=C2)N3CCOCC3 |
| Canonical SMILES | C1COCCN1C(C2=CC=CC=C2)N3CCOCC3 |
Introduction
Structural Characteristics and Nomenclature
4-[(Morpholin-4-yl)(phenyl)methyl]morpholine (IUPAC name: 4-[(4-morpholinyl)(phenyl)methyl]morpholine) is a tertiary amine derivative featuring a central benzyl carbon bonded to two morpholine rings. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both basicity and conformational flexibility to the molecule. The phenyl group introduces aromaticity, potentially enhancing stability and enabling π-π interactions in supramolecular systems.
Key structural features:
-
Molecular formula:
-
Molecular weight:
-
Symmetry: The molecule exhibits pseudo-symmetry due to the two morpholine groups, though steric effects may influence rotational freedom around the benzyl carbon.
Synthetic Pathways and Optimization
While no direct synthesis of 4-[(morpholin-4-yl)(phenyl)methyl]morpholine is documented in the provided sources, analogous methodologies from morpholine chemistry suggest viable routes:
Mannich Reaction Approach
The Mannich reaction, widely used for synthesizing β-amino carbonyl compounds, could be adapted for this molecule. A plausible route involves:
-
Reactants: Benzaldehyde, morpholine, and formaldehyde.
-
Mechanism: The in situ formation of an iminium ion intermediate, followed by nucleophilic attack by a second morpholine molecule.
-
Conditions: Acidic or basic catalysis, with temperatures ranging from to .
Example protocol:
Yield optimization may require solvent selection (e.g., ethanol or THF) and stoichiometric control to minimize byproducts like mono-substituted analogs.
Nucleophilic Substitution
An alternative route involves the alkylation of morpholine with a benzyl halide precursor:
-
Step 1: Synthesis of α,α-dichlorotoluene ().
-
Step 2: Double nucleophilic substitution with morpholine under basic conditions (e.g., KCO in DMF):
This method may require careful temperature control () to prevent over-alkylation or decomposition .
Physicochemical Properties
Experimental data for this compound is sparse, but estimates can be derived from structural analogs:
| Property | Value/Range | Methodology |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in ethanol | Shake-flask method |
| LogP (Partition Coefficient) | Computational prediction | |
| pKa | Potentiometric titration |
The compound’s moderate lipophilicity (LogP) suggests membrane permeability, relevant for pharmaceutical applications. Its basicity (pKa) aligns with typical morpholine derivatives, enabling protonation under physiological conditions.
Future Directions
-
Synthetic Optimization: Scalable routes requiring fewer steps or greener solvents (e.g., water under microwave irradiation).
-
Biological Screening: In vitro assays against cancer cell lines or microbial pathogens.
-
Computational Modeling: DFT studies to predict reactivity and interaction profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume